REACTION_CXSMILES
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[F:1][C:2]1[C:9]([I:10])=[C:8]([CH3:11])[CH:7]=[CH:6][C:3]=1C#N.S(=O)(=O)(O)[OH:13].[CH3:17][OH:18]>>[F:1][C:2]1[C:9]([I:10])=[C:8]([CH3:11])[CH:7]=[CH:6][C:3]=1[C:17]([OH:13])=[O:18]
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Name
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Quantity
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33 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1I)C
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Name
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Quantity
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70 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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Quantity
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70 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at this temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 ml round bottom, three neck flask equipped with a condenser and magnetic stirrer
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Type
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CUSTOM
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Details
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The flask was sealed
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Type
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CUSTOM
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Details
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The precipitate that formed
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Type
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FILTRATION
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Details
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was filtered onto fritted filter
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Type
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WASH
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Details
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washed with 1 L of water
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Type
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CUSTOM
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Details
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dried under vacuum for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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in vacuum oven at 60° C. for 3 h to give 31.5 g of IXS-4-95-1
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Duration
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3 h
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Reaction Time |
8 (± 8) h |
Name
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Type
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|
Smiles
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FC1=C(C(=O)O)C=CC(=C1I)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |